The compound is primarily sourced from synthetic pathways involving bromination and alkylation of purine derivatives. It falls under the classification of halogenated purines, which are often utilized in pharmaceutical development due to their ability to interact with biological targets such as enzymes and receptors.
The synthesis of 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione can be achieved through several methods, with one notable approach involving the reaction of 8-bromo-3-methylxanthine with 1-bromo-2-butyne in the presence of sodium carbonate as a base. The following steps outline a typical synthesis pathway:
The molecular structure of 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione can be characterized by its distinct chemical features:
The structure can be represented as follows:
This representation highlights the critical functional groups that define its chemical behavior.
8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione is involved in various chemical reactions due to its electrophilic nature:
The mechanism of action for 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione primarily involves its interaction with biological targets such as enzymes involved in nucleotide metabolism:
The physical and chemical properties of 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione are critical for understanding its behavior in biological systems:
Property | Value |
---|---|
Melting Point | Approximately 285 °C |
Density | 1.71 g/cm³ |
Solubility | Soluble in DMSO |
Storage Temperature | 2–8 °C |
These properties indicate that the compound is stable under proper storage conditions and demonstrates good solubility in organic solvents, facilitating its use in various applications.
The scientific applications of 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione include:
8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione belongs to the halogenated purine diones class, featuring a bromine atom at the C8 position and alkyl substituents at N3 and N7. The purine core consists of a fused pyrimidine-imidazole ring system with carbonyl groups at positions 2 and 6, establishing its "dione" classification. The propan-2-yl (isopropyl) group at N7 and methyl group at N3 create steric and electronic perturbations that significantly influence molecular conformation and reactivity .
Systematic Nomenclature:
The numbering scheme prioritizes the purine ring system, with bromine designated at position 8 according to IUPAC substitution rules. The "propan-2-yl" prefix specifies the isopropyl substituent, while "3-methyl" indicates the N-methylation. The term "dione" denotes the two ketone functionalities at positions 2 and 6 .
Table 1: Fundamental Molecular Descriptors
Property | Value | |
---|---|---|
CAS Registry Number | 123980-53-0 | |
Molecular Formula | C~9~H~11~BrN~4~O~2~ | |
Molecular Weight | 287.11 g/mol | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 | |
Topological Polar Surface Area | 72.7 Ų | [6] [10] |
Structural Characteristics:The bromine atom at C8 creates an electron-deficient center, facilitating nucleophilic substitution reactions essential for further derivatization. X-ray crystallography reveals a nearly planar purine ring system with the isopropyl group adopting a conformation perpendicular to the plane to minimize steric strain. The carbonyl groups engage in intermolecular hydrogen bonding, influencing crystal packing and solubility behavior. This molecular arrangement enables specific interactions with biological targets, particularly enzymes requiring planar purine recognition motifs [6].
The development of 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione represents a strategic evolution in purine chemistry that began with Emil Fischer's pioneering xanthine research in the late 19th century. The mid-20th century witnessed groundbreaking work by Gertrude Elion and George Hitchings, who systematically modified purine scaffolds to develop antiviral and anticancer agents. Their discovery that C8 halogenation alters electron distribution and biological activity paved the way for targeted bromination strategies .
Synthetic Evolution:Early synthetic approaches to 8-bromopurines faced challenges in regioselectivity, particularly in differentiating N7 versus N9 alkylation. The compound first appeared in chemical databases in 1993 (CAS registration 123980-53-0), with optimized synthetic methods emerging in the early 2000s. A significant advancement came with the development of sodium carbonate-mediated alkylation in acetone, which achieved near-quantitative yields (98%) and exceptional purity (99.9%) by minimizing N9-substituted byproducts [7]:
Table 2: Key Historical Milestones
Timeframe | Development | Significance | |
---|---|---|---|
1988–1992 | First reported syntheses of 8-bromo-3-methylxanthine | Established bromination methodologies | |
1993 | CAS registration (123980-53-0) | Formal entry into chemical literature | |
2000–2005 | Optimized N7-alkylation procedures | Achieved >98% yield with minimal purification | |
2010–Present | Application in targeted kinase inhibitors | Enabled synthesis of complex therapeutic candidates | [8] |
The incorporation of the isopropyl group at N7 emerged as a deliberate strategy to enhance lipophilicity and blood-brain barrier penetration compared to earlier 7-methyl analogs. This innovation addressed limitations observed in first-generation methylated xanthines, which exhibited insufficient tissue distribution for central nervous system targets. The historical trajectory demonstrates how empirical optimization of alkyl substituents led to improved pharmacokinetic properties while retaining the essential bromine-mediated reactivity [7].
The strategic placement of bromine at the C8 position creates a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex purine libraries for high-throughput screening. Computational analyses reveal favorable druglikeness properties: consensus LogP (1.21), moderate aqueous solubility (ESOL: -2.73), and high gastrointestinal absorption. The compound complies with Lipinski's rule of five, exhibiting molecular weight (287.11 g/mol), hydrogen bond acceptors (4), and donors (1) within optimal ranges for bioavailability [10].
Molecular Recognition and Target Engagement:The compound serves as a privileged scaffold for enzyme inhibition due to its structural mimicry of purine nucleosides. Key target interactions include:
Table 3: Influence of Substituents on Biochemical Activity
Position | Group | Target Affinity | Physicochemical Effect | |
---|---|---|---|---|
C8 | Bromine | ↑ PNP inhibition | Enables cross-coupling chemistry | |
N7 | Propan-2-yl | ↑ CDK2 selectivity | Enhances logP by 0.8 vs. methyl | |
N3 | Methyl | ↓ Metabolic clearance | Blocks demethylation pathways | [5] |
Versatile Intermediate for Therapeutic Candidates:This compound demonstrates remarkable transformational utility in drug discovery:
Table 4: Drug Discovery Applications
Application | Derivatization Strategy | Biological Outcome | |
---|---|---|---|
Oncology Therapeutics | Suzuki coupling at C8 | CDK4/6 IC~50~ = 0.42 μM | |
Antiviral Agents | Nucleophilic substitution at C8 | Dengue polymerase inhibition IC~50~ 5.2 μM | |
Neuroprotective Agents | N1-alkylation | A~1~ receptor K~i~ = 120 nM | [7] [8] |
The compound's significance extends beyond direct biological activity to its role as a synthetic linchpin for generating structurally diverse purine analogs. Its compatibility with modern cross-coupling methodologies enables rapid exploration of chemical space, accelerating the discovery of novel therapeutic agents targeting oncology, virology, and neurological disorders [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3